Balanced Lipophilicity (XLogP3) Compared to Direct Analogs
5-(furan-2-yl)-1-(2-phenylethyl)-1H-tetrazole exhibits an XLogP3 of 2.2, placing it in the optimal range for oral absorption and CNS permeability (1 < logP < 3). This value represents a calculated difference of +0.55 log units compared to the less lipophilic 5-(furan-2-yl)-1-phenyl-1H-tetrazole (XLogP3 ≈ 1.65, estimated via ALOGPS) and a difference of -0.45 log units compared to the more lipophilic 1-phenyl-5-(2-phenylethyl)tetrazole (XLogP3 ≈ 2.65). This intermediate lipophilicity is predicted to reduce non-specific binding while maintaining sufficient membrane permeability [1].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 5-(furan-2-yl)-1-phenyl-1H-tetrazole: ~1.65 (estimated); 1-phenyl-5-(2-phenylethyl)tetrazole: ~2.65 (computed) |
| Quantified Difference | +0.55 vs. furanyl-phenyl analog; -0.45 vs. phenyl-phenylethyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) [2] |
Why This Matters
For procurement decisions in CNS drug discovery or oral agent campaigns, lipophilicity within the 1–3 logP window is critical; this compound occupies a midpoint that neither analog achieves, directly influencing off-target binding and ADME profiles.
- [1] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
- [2] PubChem. (2025). Computed Chemical Properties. PubChem CID 1547138, CID 2794871, CID 2736726. View Source
